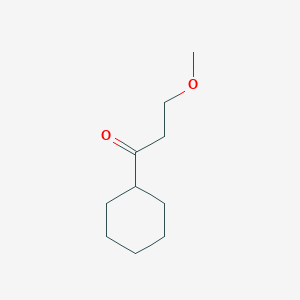

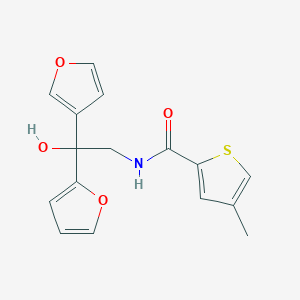

![molecular formula C16H26N2O2S2 B2521988 5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034522-32-0](/img/structure/B2521988.png)

5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound belonging to the phenylpyrazoles class. It consists of a pyrazole ring bound to a phenyl group. This compound targets the protein serine/threonine-protein kinase B-raf .

Molecular Structure Analysis

The molecular formula of 5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is C16H26N2O2S2 , with an average mass of 342.520 Da . The compound’s structure includes a piperidine ring and a tetrahydrothienopyridine moiety .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological properties. The compound , with its unique tetrahydrothienopyridine scaffold, offers opportunities for designing novel drugs. Researchers explore its potential as a scaffold for kinase inhibitors, antiviral agents, and other therapeutic compounds .

Dual Inhibitors for ALK and ROS1 Kinases

A series of 2-amino-4-(1-piperidine) pyridine derivatives, including our compound, were designed as dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These kinases are implicated in cancer progression, and our compound shows promise in inhibiting their activity .

Antiviral Activity

Isatin-based imidazole derivatives, structurally related to our compound, have demonstrated significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). These findings highlight the potential of piperidine-containing molecules in combating viral infections .

Biological Evaluation

Researchers have explored the biological activity of synthetic and natural piperidines. Our compound’s piperidine moiety may contribute to its pharmacological effects. Investigating its interactions with biological targets and cellular pathways is essential for understanding its therapeutic potential .

Multicomponent Reactions and Synthesis

Efficient methods for synthesizing substituted piperidines are crucial. Researchers have investigated multicomponent reactions, cyclization, annulation, and amination strategies to access diverse piperidine derivatives. Our compound’s unique structure could serve as a valuable substrate in such synthetic approaches .

Chemical Biology and Beyond

Beyond medicinal chemistry, piperidine-containing compounds find applications in chemical biology, including protein–ligand interactions, enzyme inhibition, and cellular signaling. Our compound’s specific substitution pattern and heterocyclic framework make it an intriguing candidate for further exploration .

Mechanism of Action

Target of Action

Compounds containing a piperidine nucleus are known to target a variety of proteins and enzymes, playing significant roles in various biological processes .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives are known to influence a wide range of biochemical pathways, leading to various downstream effects .

Pharmacokinetics

The compound’s density is reported to be 10±01 g/cm3 .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .

properties

IUPAC Name |

5-[1-(2-methylpropylsulfonyl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2S2/c1-13(2)12-22(19,20)18-8-3-15(4-9-18)17-7-5-16-14(11-17)6-10-21-16/h6,10,13,15H,3-5,7-9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGXSROMXZYYQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)N1CCC(CC1)N2CCC3=C(C2)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

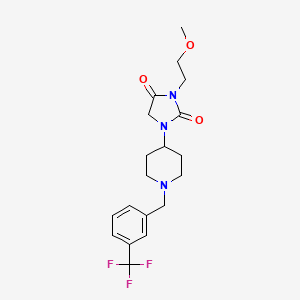

![7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2521913.png)

(2,2,2-trifluoroethyl)amine](/img/structure/B2521917.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide](/img/structure/B2521922.png)

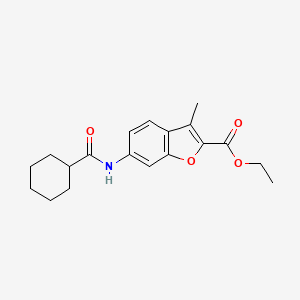

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2521924.png)

![N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2521925.png)

![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide](/img/structure/B2521926.png)

![2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2521927.png)